molecular formula C19H21FN2O3S B2806640 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1705849-10-0

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2806640
CAS RN: 1705849-10-0
M. Wt: 376.45
InChI Key: SLXNRIYVPWBKDC-UHFFFAOYSA-N
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Description

The compound “N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide” is an organic compound containing several functional groups including a fluorophenyl group, a methoxypropyl group, a methylthio phenyl group, and an oxalamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, the methoxypropyl group via Williamson ether synthesis, and the methylthio phenyl group via nucleophilic aromatic substitution . The final step would likely involve the formation of the oxalamide group, possibly through the reaction of an amine with an appropriate carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the oxalamide group suggests the possibility of hydrogen bonding, which could influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The oxalamide group could participate in reactions involving the carbonyl group or the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxalamide group could increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

  • Synthetic Methodology Development : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including compounds similar to the one , has been developed. This method is operationally simple and high yielding, useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Selective Inhibitors Study : Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural resemblance, identified potent and selective Met kinase inhibitors. This could suggest potential applications in kinase inhibition for compounds like N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide (Schroeder et al., 2009).

  • Molecular Structure Analysis : The structure of related N,N′-bis(substituted)oxamide compounds has been analyzed, showing specific angles between different molecular components. This type of structural analysis is crucial for understanding the physical and chemical properties of similar compounds (Wang et al., 2016).

  • C-H Methylthiolation Research : Studies on C-H methylthiolation of phenyl pyridines using dimethyl sulfoxide, which is a process related to the synthesis of thiol-containing compounds like N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, demonstrate the potential for creating a variety of thioether compounds (Xiao et al., 2019).

  • Antimicrobial Activity Study : The synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which are structurally similar to the compound , have been investigated. This suggests a potential area of research for N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide in antimicrobial applications (Ahsan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-19(25-2,13-8-4-5-9-14(13)20)12-21-17(23)18(24)22-15-10-6-7-11-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXNRIYVPWBKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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